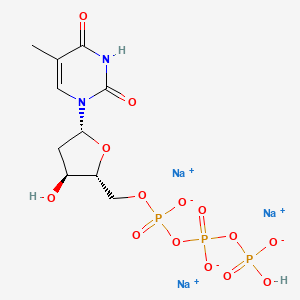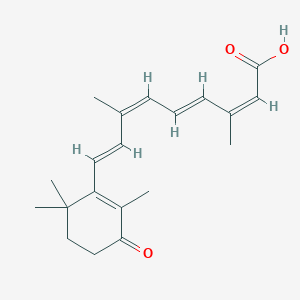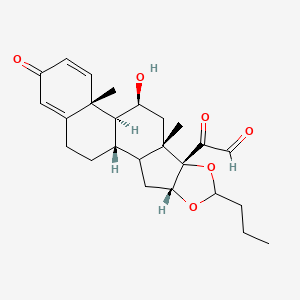
Isomaltulose
Übersicht
Beschreibung
Palatinose (hydrate), also known as isomaltulose, is a naturally occurring disaccharide carbohydrate derived from sucrose. It is composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. Palatinose is known for its low glycemic index, making it a healthier alternative to traditional sugars. It is found in small amounts in honey and sugar cane extract .
Wissenschaftliche Forschungsanwendungen
Palatinose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird in der Lebensmittel- und Getränkeindustrie als süßer Stoff mit niedrigem glykämischen Index in Produkten wie Sportgetränken, Energieriegeln und diätetischen Lebensmitteln eingesetzt
Wirkmechanismus
Palatinose entfaltet seine Wirkungen in erster Linie durch seine langsame Verdauung und Aufnahme im Dünndarm. Die α-1,6-glykosidische Bindung in Palatinose ist im Vergleich zur α-1,2-glykosidischen Bindung in Saccharose widerstandsfähiger gegenüber der enzymatischen Hydrolyse. Dies führt zu einer allmählichen Freisetzung von Glucose und Fructose, was zu einem niedrigeren und nachhaltigeren Anstieg des Blutzuckerspiegels führt . Die langsame Aufnahme fördert auch die Fettoxidation während körperlicher Aktivität und sorgt so für eine lang anhaltende Energieversorgung .
Wirkmechanismus
Target of Action
Isomaltulose, also known as Palatinose hydrate, is a natural isomer of sucrose . The primary target of this compound is the human digestive system, specifically the small intestine where it is completely but slowly cleaved . This slow digestion process is a key feature of this compound and contributes to its unique health properties .
Mode of Action
This compound is a disaccharide carbohydrate composed of glucose and fructose . Unlike sucrose, where glucose is linked to the anomeric carbon of the fructose (an α-1,2 glycosidic linkage), in this compound the linkage is to the 6 carbon (α-1,6), making this compound a reducing sugar . This structural difference results in a slower rate of digestion and absorption in the small intestine compared to sucrose . As a result, it releases glucose into the bloodstream at a slower rate, avoiding high peaks and sudden drops in glucose levels .
Biochemical Pathways
This compound is produced from sucrose using the enzyme sucrose isomerase . This enzyme is widely used in industries for the production of this compound . The transformation of sucrose to this compound involves the isomerization of the glycosidic bond from α-1,2 to α-1,6 . This biochemical pathway is utilized in the industrial production of this compound .
Pharmacokinetics
This compound is less rapidly, though completely, cleaved in the small intestine than sucrose . It releases glucose into the bloodstream at a slow rate, therefore avoids high peaks and sudden drops in glucose level . This leads to a more balanced and prolonged energy supply in the form of glucose .
Result of Action
The slow digestion and absorption of this compound result in a lower glycemic response compared to sucrose . This makes this compound an ideal sweetener for individuals with diabetes . Additionally, this compound has been found to stimulate the growth of probiotics and the production of short-chain fatty acids . It can also significantly increase fat oxidation, which is beneficial for long-term weight management and improvement of metabolic risk factors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound from sucrose is currently expensive, thus limiting its application . Molasses, an industrial by-product of sugar refining and contains abundant sucrose, could be a cost-effective feedstock for manufacturing this compound . Moreover, the use of immobilized cells/enzymes for this compound production can enhance their mechanical strength and reusability and reduce leakage .
Zukünftige Richtungen
The use of isomaltulose as a functional sweetener is increasing due to its promising properties. Future research is likely to focus on improving the biological production of this compound, with strategies including protein engineering, heterologous expression in food-grade safety strains, fermentation optimization, and immobilization techniques of SIase .
Biochemische Analyse
Biochemical Properties
Isomaltulose plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It is hydrolyzed by the enzyme sucrase-isomaltase complex in the small intestine, resulting in the release of glucose and fructose. This enzymatic interaction is crucial for the slow and steady release of glucose into the bloodstream, which helps maintain stable blood sugar levels. Additionally, this compound interacts with various proteins and biomolecules involved in energy metabolism, contributing to its prolonged energy release properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have a lower impact on insulin secretion compared to sucrose, which helps in maintaining insulin sensitivity. This compound also affects the expression of genes involved in glucose and lipid metabolism, promoting a balanced energy supply. Furthermore, it has been observed to modulate cell signaling pathways related to energy homeostasis, thereby supporting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and transporters. The sucrase-isomaltase complex catalyzes the hydrolysis of this compound, leading to the release of glucose and fructose. This process involves the rearrangement of the glycosidic bond between glucose and fructose, resulting in a slower release of monosaccharides. Additionally, this compound influences enzyme activity and gene expression, contributing to its metabolic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is stable under physiological conditions and does not degrade rapidly. Long-term studies have shown that this compound maintains its beneficial effects on blood glucose levels and energy metabolism over extended periods. In vitro and in vivo studies have demonstrated that this compound supports sustained energy release and stable blood sugar levels without causing significant degradation or loss of function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that moderate doses of this compound improve metabolic health and support weight management. High doses may lead to adverse effects such as gastrointestinal discomfort. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired metabolic benefits without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. It is hydrolyzed by the sucrase-isomaltase complex into glucose and fructose, which are then utilized in glycolysis and the tricarboxylic acid cycle for energy production. This compound also interacts with enzymes and cofactors involved in glucose and lipid metabolism, influencing metabolic flux and metabolite levels. This interaction supports its role as a functional sweetener with prolonged energy release properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is absorbed in the small intestine and transported into the bloodstream, where it is taken up by cells for energy production. This compound’s slow digestion and absorption contribute to its prolonged energy release and stable blood sugar levels. Additionally, its interaction with transporters and binding proteins influences its localization and accumulation within tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it undergoes hydrolysis by the sucrase-isomaltase complex. This localization is crucial for its metabolic effects, as it ensures the slow and steady release of glucose and fructose. This compound does not require specific targeting signals or post-translational modifications for its activity, as its effects are mediated through enzymatic interactions within the cytoplasm .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Palatinose wird aus Saccharose durch einen enzymatischen Umlagerungsprozess synthetisiert. Das Enzym Saccharose-Isomerase katalysiert die Umwandlung der α-1,2-glykosidischen Bindung in Saccharose in die α-1,6-glykosidische Bindung in Palatinose . Diese Reaktion findet typischerweise unter milden Bedingungen statt, wobei das Enzym bei Temperaturen um 30-40°C und einem pH-Bereich von 5-7 aktiv ist.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Palatinose aus Zuckerrüben-Saccharose hergestellt. Der Prozess umfasst die Extraktion von Saccharose aus Zuckerrüben, gefolgt von der enzymatischen Umwandlung unter Verwendung von Saccharose-Isomerase. Die resultierende Palatinose wird dann gereinigt und kristallisiert, um ein Produkt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Palatinose unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Fermentation. Im Säugetierdarm wird Palatinose durch das Enzym Isomaltase hydrolysiert, was zur Freisetzung von Glucose und Fructose führt .
Häufige Reagenzien und Bedingungen
Hydrolyse: Palatinose wird unter physiologischen Bedingungen (pH 6-7, 37°C) durch Isomaltase hydrolysiert.
Fermentation: Palatinose kann unter anaeroben Bedingungen durch bestimmte Bakterien, wie z. B. Lactococcus lactis, fermentiert werden.
Hauptprodukte, die gebildet werden
Hydrolyse: Glucose und Fructose.
Fermentation: Je nach verwendetem Bakterienstamm werden verschiedene organische Säuren und Gase gebildet.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Saccharose: Besteht aus Glucose und Fructose, die durch eine α-1,2-glykosidische Bindung verbunden sind.
Maltose: Besteht aus zwei Glucose-Molekülen, die durch eine α-1,4-glykosidische Bindung verbunden sind. Wird durch Maltase im Dünndarm hydrolysiert.
Laktose: Besteht aus Glucose und Galactose, die durch eine β-1,4-glykosidische Bindung verbunden sind. Wird durch Laktase im Dünndarm hydrolysiert.
Einzigartigkeit von Palatinose
Palatinose ist einzigartig aufgrund ihrer α-1,6-glykosidischen Bindung, die eine langsamere Hydrolyse- und Absorptionsrate im Vergleich zu anderen Disacchariden ermöglicht. Dies führt zu einem niedrigeren glykämischen Index und einer nachhaltigeren Energiefreisetzung . Zusätzlich ist Palatinose nicht kariogen, d. h. sie trägt im Gegensatz zu Saccharose nicht zur Entstehung von Karies bei .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUCJJNNDINKX-HGLHLWFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206746 | |
| Record name | Isomaltulose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58024-13-8 | |
| Record name | Isomaltulose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomaltulose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)

